
MW-150 dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MW-150 dihydrochloride dihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic reactions that ensure high purity and yield .
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
MW-150 dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MW-150 dihydrochloride dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38α MAPK and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of p38α MAPK in cellular processes, including inflammation and stress responses.
Mechanism of Action
MW-150 dihydrochloride dihydrate exerts its effects by selectively inhibiting p38α MAPK. This inhibition prevents the phosphorylation of the endogenous substrate MAPK-activated protein kinase 2 (MK2) in activated glia. By blocking this pathway, the compound reduces the production of pro-inflammatory cytokines like interleukin-1β, thereby modulating inflammatory responses and potentially providing therapeutic benefits in neuroinflammatory conditions .
Comparison with Similar Compounds
MW-150 dihydrochloride dihydrate is unique in its high selectivity and potency as a p38α MAPK inhibitor. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with less selectivity for p38α.
VX-702: A p38 MAPK inhibitor with broader activity against multiple isoforms of p38.
BIRB 796: A potent p38 MAPK inhibitor with a different chemical structure and broader isoform selectivity.
Compared to these compounds, this compound offers a higher degree of selectivity for p38α MAPK, making it a valuable tool for studying the specific role of this kinase in various biological processes .
Properties
Molecular Formula |
C24H29Cl2N5O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C24H23N5.2ClH.2H2O/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;;;;/h2-11,16-17H,12-15H2,1H3;2*1H;2*1H2 |
InChI Key |
URBRIDWUCWBFOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



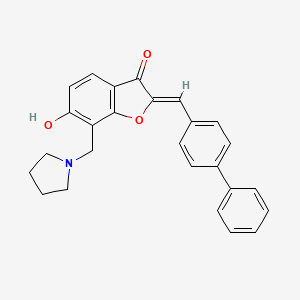
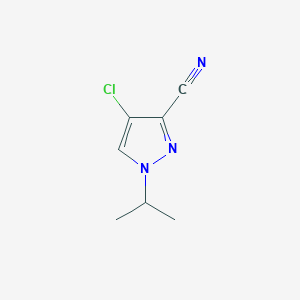
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12220072.png)

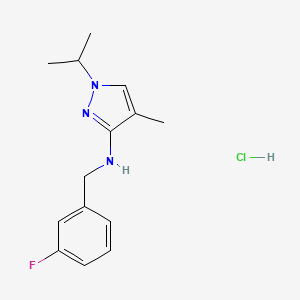
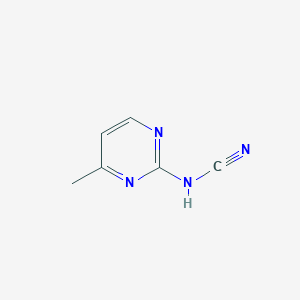
![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12220087.png)
![Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12220091.png)
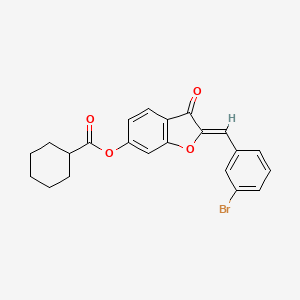
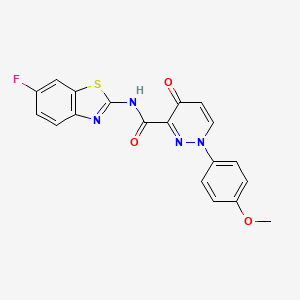
![3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B12220097.png)
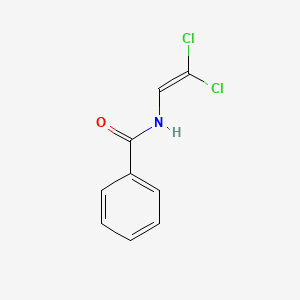
![3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B12220112.png)
